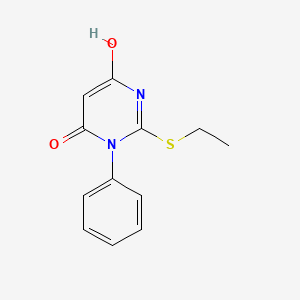![molecular formula C15H14ClFN2OS B6010670 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone can affect various biochemical and physiological processes in the body. It has been reported to inhibit the activity of enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and memory.
实验室实验的优点和局限性
One advantage of using 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications in various diseases. Additionally, it can be synthesized using various methods, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.
未来方向
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Additionally, studies could focus on understanding its exact mechanism of action and identifying potential targets for drug development. Furthermore, research could be conducted to optimize the synthesis method and improve the safety profile of this compound for use in clinical trials.
合成方法
Several methods have been reported for the synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptoaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with formic acid to yield the final product.
科学研究应用
2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential to improve cognitive function and memory.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h3,5-6H,1-2,4,7-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLOFYSCJVIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6010596.png)
![N-(2-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6010601.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010611.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6010616.png)
![4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6010617.png)

![7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010633.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B6010641.png)


![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)